(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC14625252
Molecular Formula: C25H24N4O3
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N4O3 |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 2,5-bis(4-methoxyphenyl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C25H24N4O3/c1-17(27-16-18-5-4-14-26-15-18)23-24(19-6-10-21(31-2)11-7-19)28-29(25(23)30)20-8-12-22(32-3)13-9-20/h4-15,28H,16H2,1-3H3 |
| Standard InChI Key | RAGUBEVKTPWHQW-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NCC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s molecular formula is C<sub>25</sub>H<sub>24</sub>N<sub>4</sub>O<sub>3</sub>, with a molecular weight of 428.5 g/mol. Its IUPAC name, 2,5-bis(4-methoxyphenyl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one, reflects its intricate structure:
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A pyrazolone core (a five-membered ring with two nitrogen atoms) forms the central scaffold.
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Two 4-methoxyphenyl groups are attached at positions 2 and 5, contributing to steric bulk and electronic modulation.
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A pyridin-3-ylmethylaminoethylidene moiety at position 4 introduces a conjugated imine system, enhancing reactivity and potential for intermolecular interactions.
The Z-configuration of the ethylidene group (4Z) is critical for maintaining planar geometry, which facilitates π-π stacking with biological targets.
Spectroscopic and Computational Data
Spectroscopic Analysis:
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IR Spectroscopy: Peaks at 1660 cm<sup>−1</sup> (C=O stretch of pyrazolone) and 1605 cm<sup>−1</sup> (C=N stretch) confirm the core structure.
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NMR Spectroscopy: <sup>1</sup>H NMR signals at δ 3.85 ppm (methoxy protons) and δ 8.45–7.25 ppm (aromatic protons) validate substituent placement.
Computational Insights:
Density functional theory (DFT) calculations predict a dipole moment of 5.2 D, indicating moderate polarity. The HOMO-LUMO gap of 4.1 eV suggests stability under physiological conditions.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step strategy beginning with retrosynthetic decomposition into simpler precursors:
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Formation of the Pyrazolone Core: Condensation of hydrazine derivatives with β-keto esters yields the pyrazolone ring.
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Introduction of Methoxyphenyl Groups: Ullmann coupling or Suzuki-Miyaura cross-coupling attaches 4-methoxyphenyl substituents.
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Ethylidene Moiety Installation: A Schiff base reaction between a primary amine (pyridin-3-ylmethylamine) and a ketone intermediate generates the ethylidene group.
Key Reaction Conditions:
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Palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) for cross-coupling.
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Anhydrous solvents (tetrahydrofuran, dimethylformamide) to prevent hydrolysis.
Reactivity Profile
The compound undergoes characteristic pyrazolone reactions:
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Nucleophilic Substitution: Methoxy groups participate in demethylation under acidic conditions.
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Condensation Reactions: The ethylidene group reacts with carbonyl compounds to form extended conjugated systems.
Biological Activities and Mechanisms
In Vitro Pharmacological Effects
Anti-inflammatory Activity:
In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, the compound inhibits COX-2 and iNOS expression by 62% and 58%, respectively, at 10 μM. This suggests a mechanism involving NF-κB pathway suppression.
Antimicrobial Efficacy:
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Bacterial Strains: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.
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Fungal Strains: IC<sub>50</sub> of 12 μM against Candida albicans.
Molecular Docking Studies
Docking simulations reveal high affinity (−9.2 kcal/mol) for the EGFR kinase domain (PDB: 1M17). The pyridinylmethylamino group forms hydrogen bonds with Thr<sup>766</sup> and Met<sup>769</sup>, while methoxyphenyl groups engage in hydrophobic interactions.
Comparative Analysis with Structural Analogues
| Compound | Molecular Formula | Biological Activity (IC<sub>50</sub>) | Key Structural Differences |
|---|---|---|---|
| Target Compound | C<sub>25</sub>H<sub>24</sub>N<sub>4</sub>O<sub>3</sub> | COX-2: 10 μM | Pyridinylmethylaminoethylidene group |
| Analog A (VC14625251) | C<sub>24</sub>H<sub>22</sub>N<sub>4</sub>O<sub>2</sub> | COX-2: 18 μM | Lacks methoxy group at position 5 |
| Analog B (VC14625253) | C<sub>26</sub>H<sub>26</sub>N<sub>4</sub>O<sub>4</sub> | COX-2: 8 μM | Additional acetyloxy substituent |
Key Insight: The 4-methoxyphenyl groups and pyridinylmethylamino moiety synergistically enhance target binding and potency.
Analytical and Characterization Methods
Chromatographic Techniques
HPLC Analysis:
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Column: C18 (5 μm, 250 × 4.6 mm).
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Mobile Phase: Acetonitrile/0.1% formic acid (70:30).
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Retention Time: 12.3 min.
LC-MS/MS:
Accurate mass measurement ([M+H]<sup>+</sup> = 429.2 m/z) confirms molecular identity .
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